![molecular formula C18H26O7S B1436898 [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate CAS No. 1241674-36-1](/img/structure/B1436898.png)
[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol is a chemical compound with the molecular formula C18H26SO7. It is characterized by the presence of a toluenesulfonyl group and two isopropylidene groups attached to an L-arabitol backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
One common method involves dissolving L-arabitol in pyridine and adding p-toluenesulfonyl chloride in portions, allowing the internal temperature to reach 60°C . This reaction results in the formation of the desired compound.
Analyse Des Réactions Chimiques
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol undergoes various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The isopropylidene groups can be hydrolyzed under acidic conditions to yield the corresponding diol.
Common reagents used in these reactions include p-toluenesulfonyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biological Studies: The compound is utilized in the synthesis of biologically active molecules and intermediates.
Medicinal Chemistry: It serves as a precursor in the development of pharmaceutical compounds.
Industrial Applications: The compound is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate involves its ability to act as a protecting group for hydroxyl functionalities. The toluenesulfonyl group provides stability to the molecule, preventing unwanted reactions at the protected hydroxyl sites. This allows for selective reactions to occur at other functional groups in the molecule .
Comparaison Avec Des Composés Similaires
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol can be compared with similar compounds such as:
1,23,4-Di-O-isopropylidene-6-O-p-toluenesulfonyl-alpha-D-galactose: Similar in structure but with a different sugar backbone.
2,34,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose: Another compound with a similar protecting group strategy but different sugar configuration.
The uniqueness of [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate lies in its specific configuration and the stability provided by the isopropylidene and toluenesulfonyl groups, making it a valuable tool in organic synthesis and research.
Propriétés
Numéro CAS |
1241674-36-1 |
|---|---|
Formule moléculaire |
C18H26O7S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H26O7S/c1-12-6-8-13(9-7-12)26(19,20)22-11-15-16(25-18(4,5)24-15)14-10-21-17(2,3)23-14/h6-9,14-16H,10-11H2,1-5H3/t14-,15-,16-/m0/s1 |
Clé InChI |
IYIQYSAUDMPPFI-JYJNAYRXSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)C3COC(O3)(C)C |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)[C@@H]3COC(O3)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)C3COC(O3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


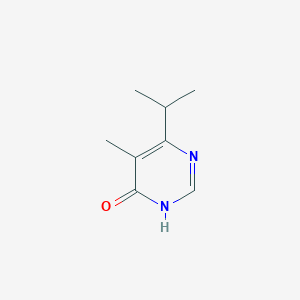
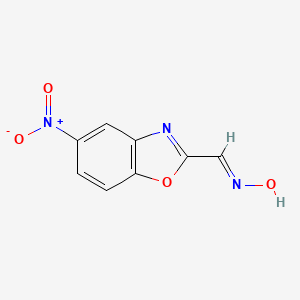
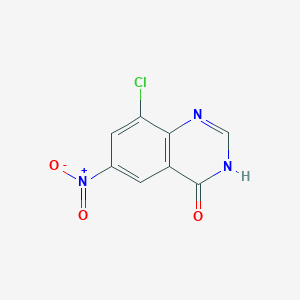
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
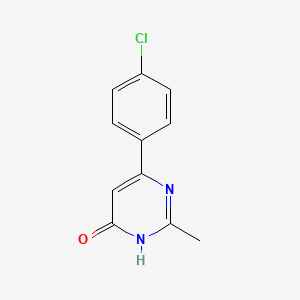

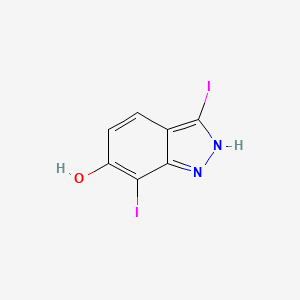
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)
![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)
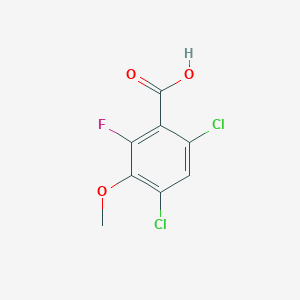
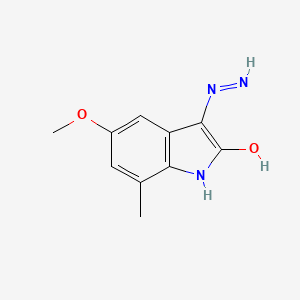
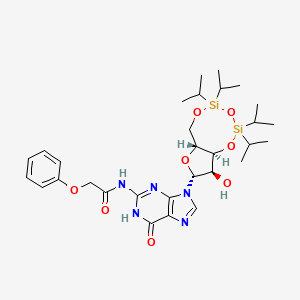
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)
